molecular formula C28H31ClN4O4S3 B3222834 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride CAS No. 1215632-34-0

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride

Cat. No.: B3222834
CAS No.: 1215632-34-0
M. Wt: 619.2 g/mol
InChI Key: UQYARIFCWQZKPU-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a benzothiazole core fused to a thieno[2,3-c]pyridine scaffold. The benzothiazole moiety is substituted at the 2-position with a methyl group, while the thienopyridine ring system is linked to a 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide group. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications. The morpholine sulfonyl group may improve target binding affinity or metabolic stability compared to simpler sulfonamide derivatives.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O4S3.ClH/c1-17-14-32(15-18(2)36-17)39(34,35)20-10-8-19(9-11-20)26(33)30-28-25(21-12-13-31(3)16-24(21)38-28)27-29-22-6-4-5-7-23(22)37-27;/h4-11,17-18H,12-16H2,1-3H3,(H,30,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYARIFCWQZKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C5=NC6=CC=CC=C6S5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the benzothiazole and thienopyridine intermediates, followed by their coupling under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high specificity, influencing various cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its hybrid benzothiazole-thienopyridine framework and the 2,6-dimethylmorpholine sulfonyl substituent. Below is a comparative analysis with structurally related molecules from the evidence:

Compound Core Structure Substituents Bioactivity Toxicity Reference
Target Compound Benzothiazole + thienopyridine - 6-Methyl (benzothiazole)
- 2,6-dimethylmorpholine sulfonyl (benzamide)
Inferred anticonvulsant/neuroprotective potential (based on analogs) Likely low (similar to non-toxic analogs)
1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas (5a-t) Benzothiazole + azetidinone - 6-F, CH₃, OCH₃ (benzothiazole)
- 3,4-OH/OCH₃ (phenyl)
100% MES seizure protection (5f, 5n, 5p)
Moderate activity with NO₂, Cl
Non-toxic at 30 mg/kg
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Benzothiazole + thienopyridine - 6-Ethyl (benzothiazole)
- Methyl(phenyl)sulfamoyl (benzamide)
Unreported, but ethyl may enhance lipophilicity vs. methyl Unreported
2-Methylthio-1,2,4-triazolo[3,2-b]benzothiazoles (7a-b) Benzothiazole + triazole - 6-Methyl/methoxy (benzothiazole)
- Methylthio (triazole)
Synthetic intermediates; bioactivity not reported Unreported

Critical Observations:

Substituent Effects on Bioactivity: The 6-methyl group on the benzothiazole ring in the target compound aligns with , where 6-CH₃ substituents enhanced anticonvulsant activity . In contrast, 6-ethyl analogs (e.g., ) may offer improved membrane permeability but require empirical validation .

Scaffold Comparison: The thieno[2,3-c]pyridine scaffold in the target compound and provides a rigid, planar structure conducive to π-π stacking with biological targets, unlike the azetidinone-urea hybrids in , which exhibit conformational flexibility for target engagement .

Biological Activity

The compound N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Molecular Formula

The molecular formula of the compound is C29H32N4O3S3C_{29}H_{32}N_{4}O_{3}S_{3} with a molecular weight of approximately 580.8 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

Structural Features

FeatureDescription
Benzothiazole moiety Imparts potential anticancer properties
Thieno[2,3-c]pyridine ring Associated with various biological activities
Morpholine sulfonyl group Enhances solubility and bioavailability
  • Targeting Kinases : The compound exhibits inhibitory activity against various kinases, including BRAF and VEGFR-2. Inhibition of these targets is crucial for cancer therapy as they are involved in cell proliferation and angiogenesis.
  • Cell Cycle Arrest : Studies indicate that the compound can induce G2-M and S-phase cell cycle arrest in cancer cell lines, which is a key mechanism for halting tumor growth.
  • Induction of Apoptosis : The compound has been shown to trigger both early and late apoptosis in treated cells, significantly increasing the proportion of apoptotic cells compared to controls.

Efficacy in Cell Lines

Recent studies have reported the cytotoxic effects of similar benzothiazole derivatives against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
4fMCF-70.071BRAF inhibition
4fA549 (Lung)0.194VEGFR-2 inhibition
4aHeLa (Cervical)3.58Induction of apoptosis

Case Study 1: Dual Inhibition in Cancer Treatment

A study focused on a series of benzothiazole derivatives demonstrated that compounds structurally related to this compound showed promising results in inhibiting both BRAF and VEGFR pathways. Compound 4f exhibited an IC50 value of 0.071 μM against BRAF and was comparable to sorafenib in efficacy against VEGFR-2 .

Case Study 2: Apoptotic Effects

In another investigation, compound 4f was found to cause a significant increase in apoptotic cells (37.83%) compared to untreated controls (0.89%). This was attributed to its ability to interact with critical residues within the ATP-binding site of kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide hydrochloride

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